molecular formula C2H2N2S3 B14270742 1,2,5-Thiadiazole-3,4(2H,5H)-dithione CAS No. 152715-64-5

1,2,5-Thiadiazole-3,4(2H,5H)-dithione

Cat. No.: B14270742
CAS No.: 152715-64-5
M. Wt: 150.3 g/mol
InChI Key: AJBLKZFBURBYPT-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazole-3,4(2H,5H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Thiadiazole-3,4(2H,5H)-dithione can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Thiadiazole-3,4(2H,5H)-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur or nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

1,2,5-Thiadiazole-3,4(2H,5H)-dithione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,5-thiadiazole-3,4(2H,5H)-dithione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfur and nitrogen atoms can form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,5-Thiadiazole-3-thione
  • 1,3,4-Thiadiazole-2,5-dithione
  • 1,2,4-Thiadiazole-3,5-dithione

Uniqueness

1,2,5-Thiadiazole-3,4(2H,5H)-dithione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms This gives it distinct chemical properties and reactivity compared to other thiadiazole derivatives

Properties

CAS No.

152715-64-5

Molecular Formula

C2H2N2S3

Molecular Weight

150.3 g/mol

IUPAC Name

1,2,5-thiadiazolidine-3,4-dithione

InChI

InChI=1S/C2H2N2S3/c5-1-2(6)4-7-3-1/h(H,3,5)(H,4,6)

InChI Key

AJBLKZFBURBYPT-UHFFFAOYSA-N

Canonical SMILES

C1(=S)C(=S)NSN1

Origin of Product

United States

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